1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound. Its molecular formula is C6H7N3O4 . It’s similar to “1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid” which has a molecular weight of 171.11 .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Antiglaucoma Activity
Pyrazole carboxylic acid derivatives, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for antiglaucoma activity. These derivatives are more potent inhibitors than the parent compounds and standard treatments, indicating potential for new antiglaucoma medications (Kasımoğulları et al., 2010).
Electrochemiluminescence
Transition metal complexes with pyrazolecarboxylic acid ligands have shown highly intense electrochemiluminescence (ECL) properties in solution, making them promising for applications in ECL-based sensing and imaging technologies (Feng et al., 2016).
Synthesis of N-fused Heterocycles
A novel synthetic route utilizing pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been developed for preparing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is useful for generating new N-fused heterocyclic products with potentially wide applications in drug development and materials science (Ghaedi et al., 2015).
Coordination Polymers
Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to assemble d^10 metal coordination polymers. These polymers exhibit diverse structures and properties, such as chirality and luminescence, which are of interest for applications in molecular recognition, catalysis, and materials science (Cheng et al., 2017).
Corrosion Inhibition
Pyranpyrazole derivatives, including those synthesized from pyrazole-3-carboxylate, have been investigated as corrosion inhibitors for mild steel, which is of significant importance for industrial applications. These inhibitors demonstrate high efficiency and are studied using various analytical and electrochemical techniques, highlighting their potential in corrosion protection strategies (Dohare et al., 2017).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Properties
IUPAC Name |
1-ethyl-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)3-4(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLZBJHHMDQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.